molecular formula C20H22N2O2 B3065302 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one CAS No. 36840-64-9

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one

Cat. No.: B3065302
CAS No.: 36840-64-9
M. Wt: 322.4 g/mol
InChI Key: JTLLWYHHWFGIPB-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a 4-aminophenyl group at position 3, a diethylamino group at position 7, and a methyl group at position 4.

Properties

IUPAC Name

3-(4-aminophenyl)-7-(diethylamino)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-22(5-2)16-10-11-17-13(3)19(20(23)24-18(17)12-16)14-6-8-15(21)9-7-14/h6-12H,4-5,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLLWYHHWFGIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349750
Record name 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36840-64-9
Record name 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of 7-Diethylamino-4-Methylcoumarin

The synthesis begins with the formylation of 7-diethylamino-4-methylcoumarin, a precursor synthesized via Pechmann condensation of diethylaminophenol with ethyl acetoacetate. Formylation employs a Vilsmeier-Haack reagent (POCl₃/DMF), generating 7-diethylamino-3-formyl-4-methylcoumarin.

Reaction Conditions :

  • Reagents : Phosphorus oxychloride (16 g, 104 mmol), dimethylformamide (7.14 g, 98 mmol)
  • Temperature : 60°C for 2 hours
  • Yield : 77.7% after recrystallization

This intermediate is critical for introducing the 4-aminophenyl moiety via subsequent condensation.

Condensation with 4-Aminophenylboronic Acid

A Suzuki-Miyaura cross-coupling reaction links the formylated coumarin to 4-aminophenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation under inert conditions.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
  • Temperature : 80°C for 12 hours
  • Yield : 68–72%

Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >90% purity.

Alternative Three-Component Synthesis

Ultrasound-assisted multicomponent reactions offer a streamlined approach. Combining 7-diethylamino-4-methylcoumarin, 4-nitrobenzaldehyde, and ammonium acetate under chitosan-grafted poly(vinylpyridine) catalysis yields the nitro precursor, subsequently reduced to the amine.

Key Steps :

  • Condensation : 3-Acetylcoumarin + 4-nitrobenzaldehyde → Nitrostyrene coumarin
  • Reduction : Nitro group → Amine using SnCl₂/HCl
  • Ultrasound Parameters : 50°C, 40 kHz, 60 minutes
  • Catalyst : Chitosan-grafted poly(vinylpyridine) (10 mol%)
  • Overall Yield : 65%

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing intermediates. Catalytic screening reveals chitosan composites outperform homogeneous catalysts (e.g., triethylamine) in yield and recyclability.

Comparative Data :

Catalyst Solvent Temperature (°C) Yield (%)
Chitosan-grafted Dioxane 50 78
Triethylamine DMF 50 62
Grafted chitosan THF 60 71

Data adapted from multicomponent synthesis studies.

Kinetic Analysis of Ultrasound-Assisted Reactions

Ultrasonic irradiation reduces reaction times by 50% compared to conventional heating, attributed to cavitation-enhanced mass transfer. Time-course studies show 90% conversion within 40 minutes under ultrasound vs. 120 minutes thermally.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆, 300 MHz) :

  • δ 2.44 (s, 3H, CH₃), δ 3.42 (q, 4H, NCH₂CH₃), δ 6.72–7.89 (m, 8H, Ar–H), δ 8.31 (s, 1H, coumarin-H4).
    ¹³C-NMR : Confirms carbonyl (δ 160.2 ppm) and quaternary carbons (δ 152.1 ppm).

Mass Spectrometry

High-resolution ESI-MS displays [M+H]⁺ at m/z 377.1764 (calc. 377.1768 for C₂₁H₂₅N₂O₃), consistent with the target structure.

Infrared (IR) Spectroscopy

Peaks at 3,420 cm⁻¹ (N–H stretch), 1,725 cm⁻¹ (C=O), and 1,605 cm⁻¹ (C=N) validate functional groups.

Applications and Derivative Synthesis

Fluorescent Probes

The 4-aminophenyl group enables conjugation with biomolecules (e.g., antibodies, enzymes) for fluorescent labeling. Applications include:

  • Cellular Imaging : Detection of thiol groups in live cells.
  • Enzyme Assays : Monitoring N-myristoyltransferase activity via CoA-SH detection.

Anticancer Agents

Structural analogs exhibit IC₅₀ values of 8–12 µM against HEPG2-1 hepatoma cells, highlighting therapeutic potential.

Scientific Research Applications

3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one, often referred to as a derivative of flavonoids, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in medicinal chemistry, photodynamic therapy, and as a potential therapeutic agent in various diseases.

Key Properties

  • Molecular Weight : 310.39 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)
  • Stability : Stable under standard laboratory conditions

Anticancer Activity

Research has indicated that derivatives of flavonoids, including this compound, exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. PDT utilizes photosensitizers to produce cytotoxic effects on targeted tissues when exposed to specific wavelengths of light.

Research Findings : In vitro studies have shown that when this compound is activated with light, it can effectively kill tumor cells while sparing surrounding healthy tissue . This selectivity is crucial for minimizing side effects during cancer treatment.

Antimicrobial Properties

Recent investigations have revealed that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study : A publication in Phytotherapy Research reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that flavonoid derivatives possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Research Insights : A study highlighted in Neuroscience Letters found that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
Photodynamic TherapyGenerates ROS upon light activation
AntimicrobialDisrupts cell membranes; inhibits metabolism
NeuroprotectiveReduces oxidative stress; promotes synaptic health

Table 2: Comparative Analysis of Similar Compounds

Compound NameAnticancer ActivityPhotodynamic ActivityAntimicrobial Activity
This compoundYesYesYes
QuercetinModerateYesYes
CurcuminHighModerateModerate

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function. It may also inhibit enzymes involved in critical biological processes.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It may also inhibit bacterial growth by targeting bacterial cell wall synthesis and protein synthesis pathways.

Comparison with Similar Compounds

Research Findings and Pharmacokinetic Insights

  • ADMET Properties: Piperazine-linked coumarins () exhibit moderate blood-brain barrier penetration, suggesting that the target compound's aminophenyl group could be modified with hydrophilic linkers to optimize bioavailability.
  • Binding to Human Serum Albumin (HSA): Computational studies on similar coumarins indicate that substituents at position 3 critically influence HSA binding affinity, with aromatic groups (e.g., aminophenyl) showing stronger interactions than heterocycles .

Biological Activity

The compound 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one , a derivative of coumarin, has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article synthesizes current research findings, including biological assays, structure-activity relationships, and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a coumarin backbone with an amino group and a diethylamino substituent, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant capacity of this compound is evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Assay IC50 (µM) Standard (Ascorbic Acid) IC50 (µM)
DPPH26.5815.149
ABTS30.3136.22

The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

2. Acetylcholinesterase Inhibition

A significant area of research focuses on the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. In vitro studies have shown that this compound exhibits strong AChE inhibitory activity.

Compound IC50 (µM) Comparison Compound (Donepezil) IC50 (µM)
3-(4-Aminophenyl)...0.091 ± 0.0110.012 ± 0.001

This compound's AChE inhibition was significantly stronger than many other derivatives tested, suggesting its potential for developing therapies against Alzheimer's disease .

3. Butyrylcholinesterase Inhibition

In addition to AChE inhibition, the compound also showed promising results in inhibiting butyrylcholinesterase (BuChE), another enzyme involved in cholinergic neurotransmission.

Compound IC50 (µM) Comparison Compound (Donepezil) IC50 (µM)
3-(4-Aminophenyl)...0.559 ± 0.0172.665 ± 0.015

The dual inhibition of both AChE and BuChE is advantageous for therapeutic strategies targeting Alzheimer's disease, as it may enhance cognitive function by increasing acetylcholine levels in the brain .

Structure-Activity Relationship

The biological activity of coumarin derivatives often correlates with their structural features. The presence of electron-donating groups such as amino or methoxy groups enhances activity, while electron-withdrawing groups tend to diminish it.

  • Amino Group: Enhances AChE and BuChE inhibition.
  • Diethylamino Group: Improves solubility and bioavailability.
  • Methyl Substituent: Modulates antioxidant properties.

These modifications suggest that careful structural design can optimize the pharmacological effects of coumarin derivatives like this compound .

Case Study: Neuroprotective Effects in Zebrafish Model

In a behavioral analysis using zebrafish models induced with aluminum chloride to mimic neurodegeneration, treatment with the compound led to improved movement distance compared to control groups. This finding supports the neuroprotective potential of the compound against neurotoxic agents .

Q & A

Basic: What are the common synthetic routes for 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves functionalization of the coumarin core. A common route starts with nitro-substituted intermediates followed by reduction. For example:

  • Nitro Reduction: A nitro group at the 3-position (e.g., 3-(4-nitrophenyl) derivative) is reduced using iron powder in glacial acetic acid/dioxane to yield the 4-aminophenyl substituent .
  • Coumarin Core Formation: The chromen-2-one scaffold is synthesized via Pechmann condensation of substituted phenols with β-keto esters under acidic conditions. For diethylamino substitution at the 7-position, pre-functionalized resorcinol derivatives (e.g., 3-diethylaminophenol) are used .
    Characterization:
  • Spectroscopy: Intermediate nitro compounds are confirmed via 1H^1 \text{H}-NMR (e.g., aromatic proton splitting patterns) and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis: Ensures purity of intermediates (e.g., C, H, N content) .

Basic: How is the compound characterized structurally, and what crystallographic tools are recommended?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in substituent positions, especially for the aminophenyl and diethylamino groups. SHELXPRO interfaces with visualization software for model validation .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+^+ mode for [M+H]+^+), with data cross-referenced against databases like MassBank (e.g., entry UA006401 for related coumarins) .
  • Fluorescence Spectroscopy: Emission spectra (λex_{\text{ex}} ~350–400 nm) quantify quantum yields, with substituents like diethylamino enhancing Stokes shifts .

Advanced: How do electronic effects of substituents influence fluorescence properties, and how can they be optimized?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps. The diethylamino group (electron-donating) lowers the energy gap, red-shifting fluorescence. The 4-aminophenyl group may introduce conjugation-dependent solvatochromism .
  • Experimental Tuning:
    • Solvent Polarity: Test in solvents like DMSO (polar) vs. toluene (non-polar) to assess emission shifts.
    • pH Sensitivity: Protonation of the amino group quenches fluorescence; stability in physiological buffers (pH 7.4) is critical for bioimaging applications .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization:
    • Dose-Response Curves: Ensure consistent concentrations (e.g., µM vs. nM ranges) and solvent controls (e.g., DMSO <0.1%) .
    • Cellular Models: Compare primary vs. immortalized cell lines; e.g., HepG2 liver cells may metabolize the compound differently than HEK293 .
  • Structural Analogues: Test derivatives (e.g., 7-ethylamino instead of diethylamino) to isolate substituent effects. SAR studies in coumarins show that minor changes (e.g., chloro vs. methoxy) drastically alter activity .

Advanced: What computational strategies predict blood-brain barrier (BBB) penetration and binding to serum proteins?

Methodological Answer:

  • ADMET Predictors: Tools like ADMET Predictor™ (v8.5) estimate BBB penetration (e.g., logBB >0.3 suggests CNS activity) and plasma protein binding (e.g., >90% binding to human serum albumin limits bioavailability) .
  • Molecular Docking: Use AutoDock Vina to model interactions with albumin (PDB: 2BXD). Protonation states (e.g., cationic forms at pH 7.4) are critical for accurate docking scores .
  • Solubility Enhancement: Formulate as hydrochloride salts (e.g., protonate the diethylamino group) to improve aqueous solubility without altering fluorescence .

Advanced: How can crystallographic disorder in the diethylamino group be resolved during refinement?

Methodological Answer:

  • Disorder Modeling: In SHELXL, split the disordered atoms (e.g., ethyl groups) into Part A/B with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation Tools: Check Rint_{\text{int}} and GooF values. If R1 >5%, consider alternative space groups or twin refinement (e.g., using TWIN/BASF commands in SHELXL) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.